2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide
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Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O3S3 and its molecular weight is 466.97. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through a process known as Excited State Intramolecular Proton Transfer (ESIPT), which results in dual fluorescence . .
Biochemical Pathways
The compound is involved in the photophysical and electrochemical properties, revealing the relationship between their molecular structures and optoelectronic properties . The compound shows dual fluorescence due to the ESIPT characteristic in solution, but only one emission in solid films .
Result of Action
The compound exhibits significant photophysical properties. Due to the ESIPT characteristic, the compound shows dual fluorescence in solution and only one emission in solid films . Compared to the ligand, the boron difluoride complex shows a significant blue shift and enhanced emission due to restricted conformational changes .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s fluorescence properties can change depending on whether it is in a solution or a solid film . .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3S3/c1-23(18-22-16-11(19)4-3-5-13(16)28-18)9-15(24)21-17-20-12-7-6-10(29(2,25)26)8-14(12)27-17/h3-8H,9H2,1-2H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKMXIENAXVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.